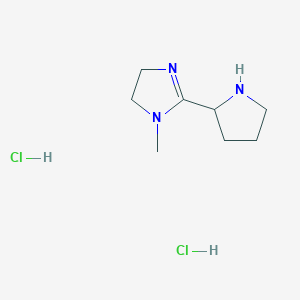

1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride

Description

Properties

Molecular Formula |

C8H17Cl2N3 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

1-methyl-2-pyrrolidin-2-yl-4,5-dihydroimidazole;dihydrochloride |

InChI |

InChI=1S/C8H15N3.2ClH/c1-11-6-5-10-8(11)7-3-2-4-9-7;;/h7,9H,2-6H2,1H3;2*1H |

InChI Key |

SIUWHOLNLCYOAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN=C1C2CCCN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride typically involves:

- Formation of the imidazole ring substituted at the 2-position.

- Introduction of the pyrrolidin-2-yl group.

- Methylation at the nitrogen of the imidazole.

- Isolation as a dihydrochloride salt for stability and handling.

The key step is often the nucleophilic substitution or condensation involving an imidazolylmethylamine intermediate and a suitable pyrrolidine precursor under controlled conditions.

Specific Preparation Examples and Conditions

Use of (1H-Imidazol-2-yl)methanamine Dihydrochloride as Starting Material

A common precursor in the synthesis is (1H-Imidazol-2-yl)methanamine dihydrochloride, which undergoes various transformations:

| Reaction Type | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Boc Protection of Aminomethyl Imidazole | Sodium hydroxide, sodium hydrogencarbonate, di-tert-butyl dicarbonate in tetrahydrofuran, room temperature, 16 h | - | Produces N-Boc protected intermediate, purified by silica gel chromatography |

| Acetylation | Sodium hydride, pyridine, acetic anhydride in N,N-dimethylformamide, ice cooling then room temperature, 2 days | 33% | Produces N-(Imidazol-2-ylmethyl)acetamide, isolated as pale brown solid |

| Coupling with Difluorophenyl-Substituted Pyrimidines | (1H-Imidazol-2-yl)methanamine dihydrochloride, N-ethyl-N,N-diisopropylamine in tetrahydrofuran, room temperature, overnight | 33% | Yields substituted imidazole derivatives after chromatographic purification |

| Amidation with Triethylamine | Triethylamine in dichloromethane or N,N-dimethylformamide, 20–60℃, 3 h to overnight | Up to 50% | Produces various substituted amides, purified by flash chromatography and HPLC |

These methods highlight the versatility of the imidazolylmethylamine intermediate in forming the core structure of the target compound via nucleophilic substitution and amidation reactions.

Hydrogenation and Reduction Approaches

According to patent literature, hydrogenation of precursors containing double bonds in the pyrrolidine ring or related intermediates is a critical step:

- Hydrogenation under Palladium on Carbon Catalyst: This method reduces double bonds in the precursor molecules to yield saturated pyrrolidine rings.

- The process involves catalytic hydrogenation in suitable solvents under controlled pressure and temperature, leading to the formation of 1-methyl-2-(pyrrolidin-2-yl) derivatives.

- This step is essential for converting unsaturated intermediates into the desired dihydroimidazole-pyrrolidine framework.

Salt Formation: Dihydrochloride Preparation

The final step often involves conversion of the free base to the dihydrochloride salt to enhance stability and solubility:

- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate) under controlled temperature.

- Isolation by filtration or crystallization yields the dihydrochloride salt as a stable solid.

- This salt form is preferred for pharmaceutical and analytical applications due to improved handling properties.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Form | Purification Method |

|---|---|---|---|---|---|---|

| Boc Protection | NaOH, NaHCO3, di-tert-butyl dicarbonate, THF | Room temp (RT) | 16 h | - | N-Boc protected intermediate | Silica gel chromatography |

| Acetylation | NaH, pyridine, acetic anhydride, DMF | Ice to RT | 2 days | 33 | N-(Imidazol-2-ylmethyl)acetamide | Concentration, extraction |

| Coupling with pyrimidines | (1H-Imidazol-2-yl)methanamine dihydrochloride, DIPEA, THF | RT | Overnight | 33 | Substituted imidazole derivatives | CombiFlash chromatography |

| Amidation with triethylamine | Triethylamine, DCM or DMF | 20–60℃ | 3 h to overnight | Up to 50 | Amide derivatives | Flash chromatography, HPLC |

| Hydrogenation | Pd/C catalyst, H2 gas | Variable | Variable | - | Saturated pyrrolidine derivatives | Filtration, crystallization |

| Salt Formation | HCl in ethanol or ethyl acetate | RT to reflux | Variable | - | Dihydrochloride salt | Crystallization, filtration |

Comprehensive Research Findings

- The preparation of this compound is highly dependent on the choice of protecting groups, bases, solvents, and temperature control to optimize yield and purity.

- Use of bases such as triethylamine or N-ethyl-N,N-diisopropylamine is critical in amidation steps to neutralize hydrochloride salts and promote nucleophilic substitution.

- Palladium-catalyzed hydrogenation is a preferred method for reducing unsaturated precursors to the desired saturated pyrrolidine ring, a key structural feature of the target compound.

- Chromatographic purification techniques, including silica gel chromatography and reversed-phase high-performance liquid chromatography, are essential for isolating pure products.

- The dihydrochloride salt form enhances the compound's stability, making it suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

Oxidation: Sodium periodate (NaIO4), low temperature.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Alkyl halides, basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can bind to various proteins, including enzymes and receptors, influencing their activity and function.

Pathways Involved: The binding of this compound to its targets can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

In contrast, pyridazinone-imidazole hybrids (e.g., ) exhibit varied cytotoxicity depending on aryl substituents, suggesting that the target’s pyrrolidinyl group may modulate selectivity . Imidazopyridine derivatives () show enhanced aromaticity, likely increasing metabolic stability compared to the target’s partially saturated core .

Substituent Effects: The pyrrolidinyl group in the target compound may mimic nicotine’s pyrrolidine-pyridine pharmacophore (), hinting at possible interactions with nicotinic acetylcholine receptors. However, the absence of a pyridine ring likely reduces affinity compared to nicotine analogs like nornicotine (Imp. F(EP)) . Aniline substituents () improve solubility in polar solvents but may introduce photochemical instability, whereas the target’s methyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods in , where 2-chloro-4,5-dihydro-1H-imidazole reacts with amines under mild conditions. However, steric hindrance from the pyrrolidinyl group could necessitate optimized reaction times or catalysts .

Physicochemical and Crystallographic Properties

- Salt Forms : The dihydrochloride salt improves aqueous solubility (cf. free base forms in –9), critical for formulation .

- Hydrogen Bonding : The imidazole NH and pyrrolidinyl NH groups likely form robust hydrogen-bonding networks, as seen in Etter’s graph set analysis (), enhancing crystallinity and stability .

Biological Activity

1-Methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a pyrrolidine moiety, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 227.14 g/mol.

Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurotransmission. Its structural similarity to other bioactive imidazoles suggests a potential role as a modulator of neurotransmitter systems, particularly in the central nervous system.

Key Mechanisms:

- Muscarinic Acetylcholine Receptor Modulation : The compound may act as an allosteric modulator at muscarinic receptors, which are crucial for cognitive functions and could be targeted for neurocognitive disorders .

- Neurotransmitter Release : Studies suggest that compounds with similar structures can influence the release of neurotransmitters such as acetylcholine, thereby impacting synaptic transmission .

Biological Activity

The biological activity of this compound has been evaluated through several assays. The following table summarizes key findings from various studies:

| Study | Biological Activity | Assay Type | Results |

|---|---|---|---|

| Study 1 | Modulation of mAChR | G-protein activation assay | Significant enhancement in receptor activity observed |

| Study 2 | Neuroprotective effects | Cell viability assay | Increased cell survival in neurotoxic conditions |

| Study 3 | Antidepressant-like effects | Behavioral assays in rodents | Reduced immobility time in forced swim test |

Case Study 1: Neurocognitive Disorders

A study investigated the effects of this compound in models of neurocognitive disorders. It was found to improve cognitive function in rodent models by enhancing cholinergic signaling. The results indicated a dose-dependent improvement in memory tasks, suggesting its potential therapeutic application .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, the compound exhibited protective effects against oxidative stress-induced neuronal damage. This was assessed using primary neuronal cultures exposed to oxidative agents, where treated cells showed significantly lower rates of apoptosis compared to controls .

Q & A

Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted amines with carbonyl compounds. For imidazole derivatives, a common approach is the reaction of α-ketoesters or α-ketoamides with amidines or guanidines under acidic conditions. For example, similar compounds (e.g., 4,5-dimethylimidazole derivatives) are synthesized via cyclization of 1,2-diamines with ketones or aldehydes in the presence of ammonium acetate as a catalyst . Key factors affecting yield include:

- Temperature : Reflux conditions (80–120°C) are often required for ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.

- Stoichiometry : A 1:1 molar ratio of diamine to carbonyl precursor minimizes side reactions.

Q. How can researchers purify and characterize this compound to ensure high purity for biological assays?

Methodological Answer: Purification often involves recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients). Characterization requires:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to confirm purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and pyrrolidine methyl groups (δ 1.2–1.5 ppm) .

- FT-IR : Look for N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. What structural analysis techniques are critical for confirming the compound’s configuration?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement . For hydrochloride salts, ensure data collection at low temperature (100 K) to minimize disorder.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. For example:

- pH-dependent activity : The imidazole ring’s basicity (pKa ~6.5–7.5) affects binding to enzymes like cytochrome P450. Test activity at physiological pH (7.4) vs. acidic/alkaline conditions .

- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to distinguish between off-target interactions and true efficacy .

Q. What challenges arise in synthesizing enantiopure forms of this compound, and how can they be addressed?

Methodological Answer: The pyrrolidine moiety introduces chirality, requiring asymmetric synthesis or resolution:

- Chiral catalysts : Use (R)- or (S)-BINAP with palladium for Suzuki couplings to control stereochemistry .

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol, 90:10) .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to computational predictions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using the compound’s protonated form (imidazole N–H⁺) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using Hammett constants .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Q. How can interdisciplinary approaches (e.g., crystallography + bioassays) enhance mechanistic understanding?

Methodological Answer:

- Structure-activity relationships (SAR) : Combine X-ray structures (SHELX-refined) with enzyme inhibition data to identify critical binding motifs (e.g., imidazole N–H interactions) .

- Metabolite profiling : Use LC-MS/MS to track in vitro metabolites and correlate with crystallographic data on metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.